4,4,5,5-tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane, Mixture of diastereomers: is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phenylcyclohexyl with a boronic acid derivative under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. These products may include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Biology: : Potential use in biological studies to investigate enzyme inhibitors and other biological targets.
Medicine: : Possible applications in drug discovery and development for various therapeutic purposes.
Industry: : Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
This compound can be compared with other similar boronic acid derivatives, such as 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Properties
CAS No. |
1085319-66-9 |
---|---|
Molecular Formula |
C18H27BO2 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.